(6-Chloro-2-p-tolylpyrimidin-4-yl)methanol
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Overview
Description
(6-Chloro-2-p-tolylpyrimidin-4-yl)methanol is a chemical compound with the molecular formula C12H11ClN2O and a molecular weight of 234.68 g/mol . It is characterized by a pyrimidine ring substituted with a chloro group at the 6th position and a p-tolyl group at the 2nd position, with a methanol group attached to the 4th position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6-Chloro-2-p-tolylpyrimidin-4-yl)methanol typically involves the reaction of 6-chloro-2-p-tolylpyrimidine with formaldehyde under basic conditions. The reaction proceeds through a nucleophilic addition mechanism, where the formaldehyde reacts with the pyrimidine ring to form the methanol derivative.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of high-purity reagents and controlled reaction environments.
Chemical Reactions Analysis
Types of Reactions
(6-Chloro-2-p-tolylpyrimidin-4-yl)methanol can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The chloro group can be reduced to form the corresponding hydrogenated derivative.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common nucleophiles include ammonia (NH3) and thiourea (NH2CSNH2).
Major Products Formed
Oxidation: The major products are the corresponding aldehyde or carboxylic acid derivatives.
Reduction: The major product is the hydrogenated derivative.
Substitution: The major products are the substituted derivatives with the nucleophile replacing the chloro group.
Scientific Research Applications
(6-Chloro-2-p-tolylpyrimidin-4-yl)methanol has various scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (6-Chloro-2-p-tolylpyrimidin-4-yl)methanol depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways involved would depend on the specific biological context and the nature of the interaction.
Comparison with Similar Compounds
Similar Compounds
(6-Chloro-2-phenylpyrimidin-4-yl)methanol: Similar structure but with a phenyl group instead of a p-tolyl group.
(6-Chloro-2-methylpyrimidin-4-yl)methanol: Similar structure but with a methyl group instead of a p-tolyl group.
(6-Chloro-2-ethylpyrimidin-4-yl)methanol: Similar structure but with an ethyl group instead of a p-tolyl group.
Uniqueness
(6-Chloro-2-p-tolylpyrimidin-4-yl)methanol is unique due to the presence of the p-tolyl group, which can influence its chemical reactivity and biological activity. The specific substitution pattern on the pyrimidine ring can also affect its interactions with other molecules, making it distinct from other similar compounds.
Properties
Molecular Formula |
C12H11ClN2O |
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Molecular Weight |
234.68 g/mol |
IUPAC Name |
[6-chloro-2-(4-methylphenyl)pyrimidin-4-yl]methanol |
InChI |
InChI=1S/C12H11ClN2O/c1-8-2-4-9(5-3-8)12-14-10(7-16)6-11(13)15-12/h2-6,16H,7H2,1H3 |
InChI Key |
VMDAKBNROSAAIP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC(=CC(=N2)Cl)CO |
Origin of Product |
United States |
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